molecular formula C27H22N2O2S2 B11631108 2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B11631108
M. Wt: 470.6 g/mol
InChI Key: RDYVHACPNJKCKU-UHFFFAOYSA-N
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Description

4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with phenyl groups and a sulfonylethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of an acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may involve the use of specialized equipment to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DIPHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]PYRIDINE-3-CARBONITRILE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22N2O2S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-(2-benzylsulfonylethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C27H22N2O2S2/c28-19-25-24(22-12-6-2-7-13-22)18-26(23-14-8-3-9-15-23)29-27(25)32-16-17-33(30,31)20-21-10-4-1-5-11-21/h1-15,18H,16-17,20H2

InChI Key

RDYVHACPNJKCKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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